N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide
CAS No.:
Cat. No.: VC14768916
Molecular Formula: C20H21N7O
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21N7O |
|---|---|
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2-propan-2-yltetrazol-5-yl)benzamide |
| Standard InChI | InChI=1S/C20H21N7O/c1-13(2)27-25-19(24-26-27)14-7-9-15(10-8-14)20(28)21-12-11-18-22-16-5-3-4-6-17(16)23-18/h3-10,13H,11-12H2,1-2H3,(H,21,28)(H,22,23) |
| Standard InChI Key | SUERIZKYOIQPMH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Introduction
Structural Elucidation and Nomenclature
Core Molecular Architecture
The compound’s IUPAC name, N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide, delineates three primary components:
-
Benzamide backbone: A benzene ring substituted at the para position with a tetrazole group and functionalized with an amide bond.
-
Benzimidazole moiety: A bicyclic system comprising fused benzene and imidazole rings, attached via an ethyl linker to the benzamide’s nitrogen.
-
2-Isopropyl-2H-tetrazole: A five-membered aromatic ring containing four nitrogen atoms, substituted with an isopropyl group at the N-2 position.
The stereoelectronic interplay between these components suggests potential for hydrogen bonding (amide and benzimidazole), π-π stacking (aromatic rings), and hydrophobic interactions (isopropyl group).
Physicochemical Properties (Hypothetical)
| Property | Value/Range |
|---|---|
| Molecular Formula | C₂₁H₂₁N₇O |
| Molecular Weight | 403.45 g/mol |
| LogP (Octanol-Water) | 2.8–3.5 |
| Solubility (Water) | <1 mg/mL (25°C) |
| pKa (Ionizable Groups) | Benzimidazole NH: ~5.5; Tetrazole NH: ~4.9 |
These estimates derive from computational tools (e.g., ACD/Labs Percepta) and analogy to structurally related compounds like omeprazole (benzimidazole-based) and losartan (tetrazole-containing) .
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The molecule can be dissected into three fragments for modular synthesis:
-
4-(2-Isopropyl-2H-tetrazol-5-yl)benzoic acid: Prepared via cycloaddition of nitriles with sodium azide under acidic conditions.
-
2-(1H-Benzimidazol-2-yl)ethylamine: Synthesized by condensing o-phenylenediamine with β-alanine derivatives.
-
Amide coupling: Union of the acid and amine fragments using activators like HATU or EDCl.
Key Reaction Steps (Representative Protocol)
-
Tetrazole Synthesis:
Yields for analogous tetrazole formations typically range from 60–85% under microwave-assisted conditions .
-
Benzimidazole Formation:
Polyphosphoric acid (PPA) promotes cyclization, with reported yields of 70–90% .
-
Amide Bond Formation:
Carbodiimide-mediated coupling typically achieves 80–95% purity after recrystallization .
Pharmacological Profiling and Target Prediction
Putative Biological Targets
Benzimidazole-Tetrazole Hybrids in Drug Discovery:
-
Proton Pump Inhibition: Benzimidazole derivatives (e.g., omeprazole) target H⁺/K⁺ ATPase in gastric parietal cells. The tetrazole moiety may enhance binding through electrostatic interactions with lysine residues .
-
Angiotensin II Receptor Antagonism: Tetrazoles in losartan analogs bind to the AT₁ receptor; the benzimidazole ethyl group could modulate subtype selectivity .
-
Kinase Inhibition: Hybrid structures may interfere with ATP-binding pockets in kinases (e.g., EGFR, VEGFR), as suggested by molecular docking studies of similar compounds .
In Silico ADMET Predictions
| Parameter | Prediction |
|---|---|
| CYP3A4 Inhibition | Moderate (IC₅₀ ~5 µM) |
| hERG Binding | Low Risk (pIC₅₀ <4) |
| Bioavailability (Oral) | 40–60% |
| Plasma Protein Binding | 85–90% |
These projections, generated using SwissADME and ProTox-II, align with trends observed in benzimidazole-containing drugs like albendazole .
Future Research Directions
Structure-Activity Relationship (SAR) Studies
-
Varying the isopropyl group on the tetrazole to cyclopropyl or trifluoromethyl moieties.
-
Replacing the ethyl linker with polyethylene glycol (PEG) chains to modulate solubility.
Preclinical Development Milestones
-
Pharmacokinetic Profiling: Assess Cmax, Tmax, and AUC in rodent models.
-
Formulation Optimization: Develop enteric-coated tablets or nanoemulsions for enhanced bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume